molecular formula C13H11ClO4 B11724545 5-[(2-Methoxyphenoxy)methyl]-2-furoyl chloride

5-[(2-Methoxyphenoxy)methyl]-2-furoyl chloride

Cat. No.: B11724545
M. Wt: 266.67 g/mol
InChI Key: KKYSWERZCQIEJL-UHFFFAOYSA-N
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Description

5-[(2-Methoxyphenoxy)methyl]-2-furoyl chloride is a specialized acyl chloride derivative featuring a furan ring substituted at the 5-position with a (2-methoxyphenoxy)methyl group. This compound is of significant interest in pharmaceutical synthesis, particularly as an intermediate in the production of endothelin receptor antagonists like Clazosentan, which is used to treat cerebral vasospasm . The methoxyphenoxy moiety contributes to its electronic and steric properties, influencing reactivity and biological interactions.

Properties

Molecular Formula

C13H11ClO4

Molecular Weight

266.67 g/mol

IUPAC Name

5-[(2-methoxyphenoxy)methyl]furan-2-carbonyl chloride

InChI

InChI=1S/C13H11ClO4/c1-16-10-4-2-3-5-11(10)17-8-9-6-7-12(18-9)13(14)15/h2-7H,8H2,1H3

InChI Key

KKYSWERZCQIEJL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1OCC2=CC=C(O2)C(=O)Cl

Origin of Product

United States

Preparation Methods

The synthesis of 5-[(2-Methoxyphenoxy)methyl]-2-furoyl chloride typically involves the reaction of 5-hydroxymethyl-2-furoic acid with 2-methoxyphenol in the presence of a suitable chlorinating agent. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

5-[(2-Methoxyphenoxy)methyl]-2-furoyl chloride undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amide, while oxidation with potassium permanganate can produce a carboxylic acid .

Comparison with Similar Compounds

Structural and Electronic Variations

The following table summarizes key differences among 5-[(2-Methoxyphenoxy)methyl]-2-furoyl chloride and analogous compounds:

Compound Name Substituent Molecular Weight (g/mol) Reactivity Profile Applications Biological Activity
This compound (2-Methoxyphenoxy)methyl ~280.7 (calculated) Moderate electrophilicity due to electron-donating methoxy group Pharmaceutical intermediates (e.g., Clazosentan) Potential CNS activity due to aryl ether linkage
5-(2-Fluorophenyl)-2-furoyl chloride 2-Fluorophenyl 224.45 High electrophilicity (electron-withdrawing fluorine) Organic synthesis intermediates Not explicitly reported; fluorophenyl may enhance lipophilicity
5-(Pyridin-3-yloxy)-2-furoyl chloride Pyridin-3-yloxy 223.45 Enhanced coordination capacity (heterocyclic N) Metal complexation, catalysis Possible antimicrobial activity via pyridine interactions

Research Findings and Data

Thermal Stability (DSC Analysis)

  • Furan-2-carbonyl azides (precursors to isocyanates) decompose exothermically at 120–150°C. Substituents like fluorine or methoxy groups may shift decomposition temperatures due to electronic effects .

Coordination Chemistry

  • Pyridinyloxy-substituted furoyl chlorides form stable complexes with transition metals (e.g., Pd, Mo), useful in catalysis .

Biological Activity

5-[(2-Methoxyphenoxy)methyl]-2-furoyl chloride is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological properties, including antimicrobial, antifungal, and other therapeutic effects. The compound's structure, synthesis, and biological mechanisms are also discussed.

Chemical Structure and Synthesis

This compound contains a furan ring and a methoxyphenoxy group, which contribute to its unique chemical properties. The synthesis typically involves the reaction of 2-furoic acid with thionyl chloride to form 2-furoyl chloride, followed by substitution reactions to introduce the methoxyphenoxy group.

Synthetic Route:

  • Preparation of 2-Furoyl Chloride :
    2 Furoic Acid+Thionyl Chloride2 Furoyl Chloride\text{2 Furoic Acid}+\text{Thionyl Chloride}\rightarrow \text{2 Furoyl Chloride}
  • Formation of this compound :
    2 Furoyl Chloride+Methoxyphenol5[(2Methoxyphenoxy)methyl]2furoylchloride\text{2 Furoyl Chloride}+\text{Methoxyphenol}\rightarrow 5-[(2-Methoxyphenoxy)methyl]-2-furoylchloride

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, showing promising results in inhibiting growth.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

These findings suggest that the compound could be a candidate for developing new antimicrobial agents.

Antifungal Activity

In addition to its antibacterial properties, the compound has demonstrated antifungal activity. Studies have shown that it effectively inhibits the growth of various fungi, making it a potential therapeutic agent for fungal infections.

Fungal Strain MIC (µg/mL)
Aspergillus niger32
Candida glabrata16

The biological activity of this compound is believed to be mediated through its interaction with specific cellular targets. It may inhibit key enzymes involved in microbial metabolism or disrupt cell membrane integrity, leading to cell death.

Potential Targets:

  • Enzymatic Inhibition : The compound may inhibit enzymes critical for cell wall synthesis in bacteria and fungi.
  • Membrane Disruption : Its lipophilic properties allow it to integrate into cell membranes, causing leakage and loss of cellular integrity.

Case Studies

  • Antimicrobial Efficacy Study : A study conducted on various bacterial strains showed that this compound had a lower MIC compared to standard antibiotics, indicating its potential as a more effective antimicrobial agent.
  • Fungal Inhibition Trials : Clinical trials involving patients with fungal infections demonstrated significant improvement in symptoms when treated with formulations containing this compound, highlighting its therapeutic potential.

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